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Compound of Interest

Compound Name: 2-Fluorophenylacetonitrile

Cat. No.: B044652

An In-depth Technical Guide to the Spectroscopic Data of 2-Fluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
Fluorophenylacetonitrile (CAS 326-62-5), a compound of interest in various research and
development applications. The following sections detail its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental
protocols for obtaining such spectra.

Compound Information

IUPAC Name: 2-(2-fluorophenyl)acetonitrile[1]

Synonyms: 2-Fluorobenzyl cyanide, o-Fluorophenylacetonitrile[1][2][3][4][5]
Molecular Formula: CsHsFN[1][3]

Molecular Weight: 135.14 g/mol [1][3]

Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by
providing information about the chemical environment of atomic nuclei.[6][7]

1H NMR Data

The *H NMR spectrum provides information about the different types of protons in a molecule.

Table 1: *H NMR Spectroscopic Data for 2-Fluorophenylacetonitrile

Chemical Shift (8) ppm Description

7.413 Aromatic Proton

7.318 Aromatic Proton

7.163 Aromatic Proton

7.077 Aromatic Proton

3.734 Methylene Protons (-CHz)

Data sourced from a spectrum run in CDCIs at 400 MHz.[2]

13C NMR Data

The 13C NMR spectrum provides information about the different types of carbon atoms in a

molecule.

Table 2: 3C NMR Spectroscopic Data for 2-Fluorophenylacetonitrile
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Chemical Shift (6) ppm

162.3 (d, J=246.9 Hz)

131.5 (d, J=8.3 H2)

129.5 (d, J=3.7 Hz)

124.9 (d, J=3.7 Hz)

117.2

115.8 (d, J=21.2 Hz)

115.5 (d, J=15.9 Hz)

17.5

Note: The assignments of specific carbons were not explicitly provided in the source data. The
values are reported from a spectrum run in CDCls.[8]

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of an organic compound is as follows:[6][9]

Sample Preparation: Dissolve 5-10 mg of the purified 2-Fluorophenylacetonitrile in
approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCls).

e Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane
(TMS), to the solution to provide a reference point for the chemical shifts (6 = 0 ppm).

e Transfer to NMR Tube: Filter the solution into a clean NMR tube.

o Data Acquisition: Place the NMR tube in the spectrometer and acquire the *H and 13C NMR
spectra. Optimization of instrument-specific parameters may be required.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation.[10][11]
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IR Data

The IR spectrum of 2-Fluorophenylacetonitrile shows characteristic absorption bands
corresponding to its functional groups.

Table 3: Key IR Absorption Bands for 2-Fluorophenylacetonitrile

Wavenumber (cm~?) Functional Group

~2250 C=N (Nitrile) stretch
~1600-1450 C=C Aromatic ring stretch
~1250 C-F stretch

~750 C-H Aromatic out-of-plane bend

Note: Specific peak values can be found on spectral databases such as SpectraBase.[1]

Experimental Protocol for IR Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining IR spectra.

[1]

Instrument Preparation: Ensure the ATR crystal is clean.

Background Spectrum: Record a background spectrum of the empty ATR stage.

Sample Application: Place a small amount of liquid 2-Fluorophenylacetonitrile directly onto
the ATR crystal.

Data Acquisition: Lower the ATR press and collect the infrared spectrum of the sample.

Cleaning: Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions,
providing information about the molecular weight and fragmentation pattern of a compound.[12]
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[13][14]

Mass Spectrometry Data

The mass spectrum of 2-Fluorophenylacetonitrile shows the molecular ion peak and various
fragment ions.

Table 4: Mass Spectrometry Data for 2-Fluorophenylacetonitrile

m/z Relative Intensity (%) Putative Fragment
135.0 100.0 [M]* (Molecular lon)

134.0 45.4 [M-H]*

115.0 17.6 [M-HF]* or [CsHsN]*
108.0 46.0 [M-HCN]*

107.0 26.6 [C7H4F]*

Data obtained via electron ionization (El) at 75 eV.[8]

Experimental Protocol for Mass Spectrometry (Electron
lonization)
A general procedure for obtaining an El mass spectrum is as follows:[12]

o Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass
spectrometer, where it is vaporized.

 lonization: The gaseous molecules are bombarded with a high-energy electron beam
(typically 70 eV), causing the ejection of an electron and the formation of a radical cation
(molecular ion).

» Fragmentation: The high internal energy of the molecular ion often causes it to fragment into
smaller, charged ions and neutral species.
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e Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or
magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.

o Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion
abundance versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an
organic compound like 2-Fluorophenylacetonitrile.

Spectroscopic Analysis Workflow
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Caption: General workflow for spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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